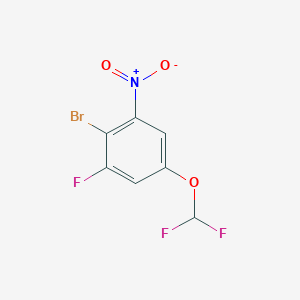

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene

Descripción

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is a chemical compound with the molecular formula C7H3BrF2NO4. It is a yellow crystalline solid used in various fields such as medical research, environmental research, and industrial research. This compound is notable for its unique properties, making it a valuable tool in studying complex reactions, synthesis, and medicinal chemistry.

Propiedades

IUPAC Name |

2-bromo-5-(difluoromethoxy)-1-fluoro-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3BrF3NO3/c8-6-4(9)1-3(15-7(10)11)2-5(6)12(13)14/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UNRUHPKTIGPUIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1[N+](=O)[O-])Br)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

One common method is the Pd-catalyzed direct arylation of heteroarenes with polyfluoroalkoxy compounds . This method allows for the regioselective introduction of the difluoromethoxy group.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters is crucial for efficient production. Specific details on industrial methods are proprietary and may vary between manufacturers.

Análisis De Reacciones Químicas

Types of Reactions

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other groups through nucleophilic substitution reactions.

Reduction Reactions: The nitro group can be reduced to an amino group under appropriate conditions.

Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoromethoxy group.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.

Reduction Reactions: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are typically employed.

Major Products

Substitution Reactions: Products include derivatives with various functional groups replacing the bromine atom.

Reduction Reactions: The major product is the corresponding amino derivative.

Oxidation Reactions: Products include oxidized forms of the difluoromethoxy group.

Aplicaciones Científicas De Investigación

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is used extensively in scientific research due to its unique properties. Applications include:

Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of complex molecules.

Mecanismo De Acción

The mechanism of action of 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene involves its interaction with molecular targets through its functional groups. The bromine and nitro groups can participate in electrophilic and nucleophilic interactions, respectively. The difluoromethoxy group can influence the compound’s electronic properties, affecting its reactivity and interactions with other molecules. Specific pathways and molecular targets depend on the context of its use in research or applications.

Comparación Con Compuestos Similares

Similar Compounds

- 1-Bromo-4-fluorobenzene

- 1-Bromo-2-difluoromethoxy-6-fluoro-4-nitrobenzene

- 4-Bromo-1-fluoro-2-nitrobenzene

Uniqueness

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene is unique due to the presence of both difluoromethoxy and nitro groups on the same benzene ring. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. Its ability to undergo a variety of chemical reactions and its utility in diverse fields further highlight its uniqueness.

Actividad Biológica

1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene (C7H3BrF2NO4) is a synthetic organic compound notable for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is characterized by the presence of multiple functional groups, including bromine, difluoromethoxy, and nitro groups. These groups significantly influence its reactivity and biological interactions. The compound appears as a yellow crystalline solid and is utilized in various fields such as medicinal chemistry, environmental research, and industrial applications.

The biological activity of this compound is attributed to its interaction with specific molecular targets. The mechanism involves:

- Electrophilic Interactions : The nitro group can act as an electrophile, participating in nucleophilic attack by biomolecules.

- Nucleophilic Substitution : The bromine atom can be substituted by nucleophiles, leading to the formation of biologically active derivatives.

- Influence of Fluorine Atoms : The difluoromethoxy group enhances lipophilicity and metabolic stability, potentially improving the compound's bioavailability .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Anticancer Activity : Studies have shown that fluorinated compounds can inhibit histone deacetylases (HDACs), which are crucial in cancer cell proliferation. For instance, fluorinated derivatives have demonstrated enhanced potency against various cancer cell lines compared to their non-fluorinated counterparts .

- Antimicrobial Properties : The compound's unique structure has been explored for its potential antimicrobial effects. Investigations into related nitroaromatic compounds suggest that they may possess significant antibacterial activity due to their ability to disrupt bacterial cell walls .

- Toxicological Profile : While the compound shows promise in therapeutic applications, it also presents certain toxicity risks. It has been classified as harmful if swallowed and can cause skin irritation . Understanding these toxicological aspects is essential for evaluating its safety in clinical settings.

Case Studies

Several studies have focused on the biological implications of fluorinated compounds similar to this compound:

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 1-Bromo-4-difluoromethoxy-2-fluoro-6-nitrobenzene?

- Methodological Answer :

- Step 1 : Start with a nitrobenzene precursor (e.g., 2-fluoro-6-nitrobenzene). Introduce bromine via electrophilic aromatic substitution (EAS) using Br₂/FeBr₃ or N-bromosuccinimide (NBS) under controlled conditions to avoid over-bromination .

- Step 2 : Introduce the difluoromethoxy group (-OCF₂H) via nucleophilic aromatic substitution (NAS). Use a difluoromethoxide source (e.g., HCF₂OK) in polar aprotic solvents (DMF, DMSO) at elevated temperatures (80–120°C). Steric and electronic effects of adjacent substituents (nitro, bromo) may require optimization of reaction time and temperature .

- Step 3 : Purify intermediates using column chromatography (silica gel, hexane/ethyl acetate) and confirm regioselectivity via ¹⁹F NMR .

Q. What spectroscopic techniques are optimal for characterizing this compound?

- Methodological Answer :

- ¹⁹F NMR : Critical for identifying fluorine environments (e.g., -OCF₂H and aromatic F). Chemical shifts for -OCF₂H typically appear at δ -80 to -85 ppm, while aromatic F ranges from δ -100 to -120 ppm .

- ¹³C NMR : Differentiate carbons bonded to electronegative groups (e.g., C-Br, C-F). Coupling constants (²JCF ~35 Hz) confirm substitution patterns .

- Mass Spectrometry (HRMS) : Validate molecular ion ([M+H]⁺) and isotopic patterns (Br, Cl) .

Q. What safety precautions are necessary when handling this compound?

- Methodological Answer :

- PPE : Use nitrile gloves, lab coat, and safety goggles. Work in a fume hood due to potential release of toxic fumes (H300, H400 hazard codes) .

- Storage : Keep in a sealed container under inert gas (N₂/Ar) at 2–8°C to prevent decomposition .

- Spill Management : Neutralize with inert adsorbents (vermiculite) and dispose as halogenated waste .

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., unexpected ¹⁹F NMR shifts) be resolved?

- Methodological Answer :

- Cross-Validation : Use 2D NMR (¹H-¹³C HSQC, ¹H-¹⁹F HOESY) to confirm spatial correlations between protons and fluorine atoms .

- Computational Modeling : Perform DFT calculations (B3LYP/6-311+G(d,p)) to predict chemical shifts and compare with experimental data. Software like Gaussian or ORCA can simulate electronic environments .

- X-ray Crystallography : If single crystals are obtainable, resolve molecular geometry to confirm substitution patterns .

Q. How can regioselectivity be optimized during difluoromethoxy group introduction?

- Methodological Answer :

- Directing Groups : Use meta-directing groups (e.g., nitro) to steer NAS toward the desired position. Adjacent bromine may sterically hinder certain sites, requiring solvent optimization (e.g., DMF vs. THF) .

- Catalytic Systems : Test transition-metal catalysts (CuI, Pd(OAc)₂) to enhance reaction efficiency. For example, CuI in DMSO at 100°C improved yields in analogous bromo-fluoro-nitro systems .

Q. What strategies assess electronic effects of substituents on reactivity?

- Methodological Answer :

- Hammett Analysis : Measure reaction rates under varying substituents to derive σ values, correlating electronic effects with NAS/EAS reactivity .

- DFT Studies : Calculate Fukui indices or electrostatic potential maps to identify nucleophilic/electrophilic sites. For example, the nitro group’s electron-withdrawing effect increases positive charge at the para position, favoring bromination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.